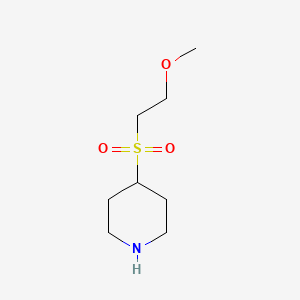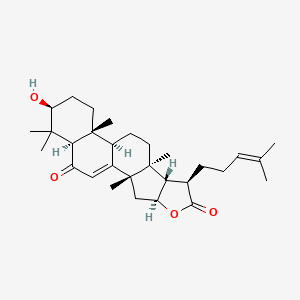![molecular formula C9H15NO2S B1174493 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- CAS No. 1252686-51-3](/img/structure/B1174493.png)
1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- involves multiple steps, including the formation from enantiomerically pure oxazolidinones and racemic propanoyl chlorides, resulting in a structure where carbonyl groups are oriented anti to each other (Chavda et al., 2006). Additionally, the synthesis of chiral oxazolidinones as synthons for fluorescent compounds has been reported, highlighting the versatility of these compounds in chemical synthesis (Tang & Verkade, 1996).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives features a five-membered ring with carbonyl groups positioned anti to each other. This configuration impacts the compound's reactivity and properties. The structure of these compounds has been elucidated through crystallography, showing the orientation of substituents and the spatial arrangement of molecular components (Chavda et al., 2006).
Chemical Reactions and Properties
Oxazolidinones undergo various chemical reactions due to their unique structure. For instance, the synthesis of fluorescent oxazolidinones demonstrates their reactivity and potential for creating highly functionalized molecules with specific properties, such as high fluorescence quantum yields (Tang & Verkade, 1996). Additionally, their ability to form stable structures with distinct configurations makes them valuable in asymmetric synthesis and catalysis.
Scientific Research Applications
Structural Studies and Chemical Interactions
Research on structurally similar compounds to 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-, like oxazolidinones, reveals insights into their geometry and potential chemical interactions. For instance, studies on related compounds have detailed the orientation of carbonyl groups and the positioning of substituents relative to the oxazolidinone ring structure, providing foundational knowledge for understanding the molecular interactions and potential reactivity of similar compounds (Coumbarides et al., 2006) (Chavda et al., 2006). The stereochemical relationships, especially around stereogenic N-O axes, in compounds like oxazolidinones are crucial for understanding their chemical behavior and potential applications, including how they interact with other molecules (Hartung et al., 2003).
Synthesis and Catalysis
The synthesis of oxazolidinones, which are structurally related to 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-, under specific conditions like supercritical CO2, suggests potential eco-friendly and efficient synthetic routes for similar compounds. Such methods are essential for developing green chemistry approaches and might be applicable to the synthesis of 1-Propanone derivatives (Xu et al., 2011). Moreover, the use of oxazolidinones in catalytic cycles and reactions, like in the formation of highly substituted cyclobutane derivatives, indicates their potential utility in chemical synthesis and industrial processes (Faustino et al., 2012).
Pharmaceutical and Agricultural Applications
Compounds like 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- and their derivatives have shown potential in pharmaceutical and agricultural settings. The development of new classes of fungicides, like oxazolidinone fungicides, demonstrates the practical applications of these compounds in controlling plant pathogens, indicating possible analogous uses for 1-Propanone derivatives (Sternberg et al., 2001).
properties
IUPAC Name |
1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-4-8(11)10-7(6(2)3)5-12-9(10)13/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEFJRBGCDTCBC-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=S)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@@H](COC1=S)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-[(Z)-2-phenylethenyl]phenyl]methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/no-structure.png)



![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(2-hydroxyethyl)benzamide](/img/structure/B1174433.png)